molecular formula C9H10O3 B1664000 2-(3-Hydroxyphenyl)propanoic acid CAS No. 56911-50-3

2-(3-Hydroxyphenyl)propanoic acid

Cat. No. B1664000
CAS RN: 56911-50-3
M. Wt: 166.17 g/mol
InChI Key: BYRVXROVZBYNOZ-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)propanoic acid is a phenyl propionic acid derivative . It has a CAS Number of 56911-50-3 and a molecular weight of 166.18 . It is typically stored at room temperature and comes in a powder form .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-Hydroxyphenyl)propanoic acid are not available, it’s worth noting that similar compounds have been studied. For instance, a two-component flavin-dependent monooxygenase from Pseudomonas aeruginosa has shown catalytic activity toward cinnamic acid derivatives .


Physical And Chemical Properties Analysis

2-(3-Hydroxyphenyl)propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 166.17 and a linear formula of HOC6H4CH2CH2CO2H .

Scientific Research Applications

Renewable Building Block for Polybenzoxazine

Phloretic acid, a naturally occurring phenolic compound closely related to 2-(3-Hydroxyphenyl)propanoic acid, has been investigated as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, a crucial step in developing materials with suitable thermal and thermo-mechanical properties for various applications. This novel approach using phloretic acid is sustainable and paves the way for multiple applications due to the extensive range of –OH bearing compounds in materials science (Trejo-Machin et al., 2017).

Food Contact Material Safety

Application in Synthesis of Derivatives

The oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid, a derivative of 2-(3-Hydroxyphenyl)propanoic acid, is crucial in the synthesis of furoquinolinone and angelicin derivatives. This method offers a novel and efficient approach for preparing these derivatives, demonstrating the versatility of 2-(3-Hydroxyphenyl)propanoic acid in complex organic syntheses (Ye, Zhang, & Fan, 2012).

Anti-Aging Skin Care Composition

A novel method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, derived from 2-(3-Hydroxyphenyl)propanoic acid, has been developed. This compound is used in anti-aging skin care compositions due to its effective properties in preventing skin wrinkles (Wawrzyniak, Celewicz, & Barciszewski, 2016).

Tyrosine Kinase Inhibitors

Compounds derivedfrom 2-(3-Hydroxyphenyl)propanoic acid have been isolated from the Australian rainforest tree Polyscias murrayi and shown to inhibit interleukin-2 inducible T-cell kinase (Itk). These derivatives serve as tyrosine kinase inhibitors, suggesting potential applications in therapeutic areas targeting T-cells and related immune responses (Buchanan et al., 2005).

Anti-Inflammatory Activities from Eucommia ulmoides

New phenolic compounds derived from 2-(3-Hydroxyphenyl)propanoic acid were isolated from the leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory applications (Ren et al., 2021).

Asymmetric Synthesis of Fluorinated Tyrosines

The asymmetric synthesis of various fluorinated tyrosines, including derivatives of 2-(3-Hydroxyphenyl)propanoic acid, has been described. This synthesis process is critical for developing novel compounds with potential applications in pharmaceuticals and biochemistry (Monclus, Masson, & Luxen, 1995).

Enzymatic Production of PPAR Agonists

A novel biocatalytic approach has been developed for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a derivative of 2-(3-Hydroxyphenyl)propanoic acid, used in the synthesis of PPARα and -γ agonists such as Ragaglitazar. This process highlights the potential of using enzymatic methods for producing complex pharmaceutical compounds (Deussen et al., 2003).

Safety And Hazards

This compound is considered to be a moderate to severe irritant to the skin and eyes . It can cause respiratory tract irritation and may be harmful if inhaled, swallowed, or absorbed through the skin . Safety measures include using adequate ventilation, avoiding dust formation, and wearing personal protective equipment .

Future Directions

While specific future directions for 2-(3-Hydroxyphenyl)propanoic acid are not available, it’s worth noting that similar compounds have potential applications in various fields. For instance, hydroxycinnamic acids, which can be synthesized from similar compounds, are potential dietary antioxidants widely distributed in plant tissues .

properties

IUPAC Name

2-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRVXROVZBYNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291690
Record name 3-Hydroxy-α-methylbenzeneacetic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxyphenyl)propanoic acid

CAS RN

56911-50-3
Record name 3-Hydroxy-α-methylbenzeneacetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Hydroxyphenyl)propionic acid, (+/-)-
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Record name 3-Hydroxy-α-methylbenzeneacetic acid
Source EPA DSSTox
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Record name 2-(3-hydroxyphenyl)propanoic acid
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Record name 2-(3-HYDROXYPHENYL)PROPIONIC ACID, (±)-
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Synthesis routes and methods

Procedure details

2-(3-Methoxy-phenyl)-propionic acid (0.1 g, 0.55 mmol) was dissolved in a mixture of hydrogen bromide (2 mL) and acetic acid (2 mL) and heated to 100° C. overnight. The mixture was partitioned between H2O and EtOAc, and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated to give the desired product.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ME Obrenovich, CJ Donskey, IT Schiefer… - Bioanalysis, 2018 - Future Science
Aim: Co-metabolism between a human host and the gastrointestinal microbiota generates many small phenolic molecules such as 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid (3,3-…
Number of citations: 24 www.future-science.com
A Aramini, MR Sablone, G Bianchini, A Amore, M Fanì… - Tetrahedron, 2009 - Elsevier
A novel one-pot two-step procedure has been developed to synthesize highly substituted 2-arylpropionic and arylacetic acids, by treatment with aqueous HI, from cyanohydrins. The …
Number of citations: 36 www.sciencedirect.com
DW Page, JA Van Leeuwen, KM Spark… - Journal of analytical and …, 2003 - Elsevier
Aqueous extract samples of organic matter from southeastern Australia were isolated from the vegetation and soils of five catchments of drinking water reservoirs. Vegetation types …
Number of citations: 25 www.sciencedirect.com

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